d-cis-Phenothrin
Overview
Description
Phenothrin, also known as sumithrin or d-phenothrin, is a synthetic pyrethroid widely used as an insecticide. It is particularly effective against adult fleas, ticks, and head lice. Phenothrin is often used in combination with other insecticides or insect growth regulators to enhance its efficacy .
Preparation Methods
Phenothrin is synthesized through a multi-step process involving the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Phenothrin undergoes various chemical reactions, including:
Oxidation: Phenothrin can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert phenothrin into its alcohol derivatives.
Substitution: Phenothrin can undergo nucleophilic substitution reactions, particularly at the ester linkage. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Phenothrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of pyrethroids in various chemical reactions.
Biology: Employed in studies investigating the effects of insecticides on insect physiology and behavior.
Medicine: Used in the development of treatments for head lice and other parasitic infestations.
Industry: Incorporated into household insecticides and pest control products.
Mechanism of Action
Phenothrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include the sodium channels and associated signaling pathways .
Comparison with Similar Compounds
Phenothrin is often compared with other pyrethroids such as permethrin, cypermethrin, and deltamethrin. While all these compounds share a similar mode of action, phenothrin is unique in its specific structural features and its efficacy against certain insect species. Similar compounds include:
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insect pests
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWQZLDJGRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
Record name | PHENOTHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | d-PHENOTHRIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032688 | |
Record name | Phenothrin | |
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Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |
Record name | PHENOTHRIN | |
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Record name | Phenothrin | |
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Boiling Point |
>290 °C | |
Record name | PHENOTHRIN | |
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Solubility |
Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |
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Density |
1.06 at 20 °C, Relative density (water = 1): 1.06 | |
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Vapor Pressure |
0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |
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Mechanism of Action |
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Some synthetic pyrethroids given intravenously to rats cause either tremor (T-syndrome) or choreoathetosis with salivation (CS-syndrome). However, d-phenothrin (>600 mg/kg body weight) injected intravenously into the lateral tail vein caused neither T-syndrome nor CS syndrome, due to its very low acute toxicity. From a study involving intracerebral dosing with [1R,cis]- or [1R, trans]-phenothrin in mice, both compounds were classified as Type I pyrethroids based on the occurrence of tremors and on neurophysiological studies in cockroach cercal sensory nerves., The effects of 4 different pyrethroid insecticides on sodium channel gating in internally perfused, cultured mouse neuroblastoma cells (N1E-115) were studied using the suction pipette, voltage clamp technique. Pyrethroids increased the amplitude of the sodium current, sometimes by more than 200%. Activation of the sodium current occurred at more hyperpolarized potentials than under control conditions. The declining phase of the sodium current during depolarization was markedly slowed down and after repolarization of the membrane a large, slowly decaying sodium tail current developed. Pyrethroids did not affect the sodium current reversal potential, steady-state sodium inactivation or recovery from sodium channel inactivation. The amplitude of the pyrethroid-induced slow tail current was always proportional to the sodium current at the end of the preceding depolarizing pulse. The rate of decay of the slow tail current strongly depended on pyrethroid structure and increased in the order deltamethrin, cyphenothrin, fenfluthrin and phenothrin. The rate of decay further depended on membrane potential and temperature. Below -85 m V the instantaneous current-voltage relationship of the slow tail current showed a negative slope conductance. The tail current decayed more slowly at low temperatures. Arrhenius plots indicated that the relaxation of open sodium channels to a closed state involved a higher energy barrier for pyrethroid-affected than for normal channels. The energy barrier was higher after deltamethrin than after the non-cyano pyrethroid fenfluthrin. It is concluded that in mammalian neuronal membrane pyrethroids selectively reduce the rate of closing of sodium channels both during depolarization and after repolarization of the nerve membrane., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (eg, permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, For more Mechanism of Action (Complete) data for PHENOTHRIN (11 total), please visit the HSDB record page. | |
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Color/Form |
Colorless liquid, Pale yellow to yellow-brown clear liquid | |
CAS No. |
26002-80-2, 51186-88-0, 188023-86-1 | |
Record name | PHENOTHRIN | |
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Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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